N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N~5~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound. It features a unique structure that includes pyrazole and thieno[2,3-c]pyrazole moieties, which are known for their versatile applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of N5-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves multiple steps:
Formation of Pyrazole Moieties: The pyrazole rings can be synthesized through the condensation of 1,3-diketones with arylhydrazines.
Construction of Thieno[2,3-c]pyrazole: This involves cyclization reactions where sulfur-containing reagents are used to introduce the thieno ring.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by transition-metal catalysts.
Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N~5~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N5-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Compared to other similar compounds, N5-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of pyrazole and thieno[2,3-c]pyrazole moieties . Similar compounds include:
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antimicrobial properties.
1-Methyl-5-amino-pyrazole: Used in the synthesis of various heterocyclic compounds.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxo-4-thiazolidinone: Exhibits significant cytotoxic activity.
Properties
Molecular Formula |
C20H22F3N7OS |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H22F3N7OS/c1-6-29-11(3)13(8-24-29)9-30-12(4)16(10(2)26-30)25-18(31)15-7-14-17(20(21,22)23)27-28(5)19(14)32-15/h7-8H,6,9H2,1-5H3,(H,25,31) |
InChI Key |
TUAHYIXNBOTPJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C(=C(C(=N2)C)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C)C)C |
Origin of Product |
United States |
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